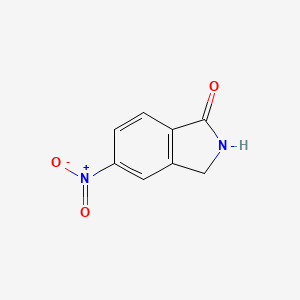

5-Nitroisoindolin-1-one

Vue d'ensemble

Description

Synthesis Analysis

A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

Molecular Structure Analysis

The isoindolin-1-one substructure is fundamental for anti-TMV activity . The methyl-pyridin-2-(1H)-one moiety in compound 4 and the 2-oxopropyl groups in compounds 1 and 3 at the N-2 position may increase inhibitory activities .

Chemical Reactions Analysis

Isoindolin-1-ones have been synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn) as well as reduction of phthalimides . The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .

Physical And Chemical Properties Analysis

5-Nitroisoindolin-1-one has a density of 1.5±0.1 g/cm3 . Its boiling point is 505.8±50.0 °C at 760 mmHg . The melting point is not available .

Applications De Recherche Scientifique

Activités antivirales

Les isoindolin-1-ones, y compris la 5-Nitroisoindolin-1-one, ont été trouvées pour présenter des activités antivirales significatives . Par exemple, plusieurs analogues d'isoindolin-1-one isolés du tabac (Nicotiana tabacum) ont montré une forte activité anti-virus de la mosaïque du tabac (anti-TMV) . La sous-structure isoindolin-1-one est fondamentale pour l'activité anti-TMV .

Activités anti-rotavirus

En plus des activités anti-TMV, les isoindolin-1-ones ont également démontré des activités anti-rotavirus . Par exemple, l'une des isoindolin-1-ones a montré une forte activité anti-rotavirus avec une valeur d'indice thérapeutique (TI) proche de celle du contrôle positif .

Propriétés antimicrobiennes

Il a été rapporté que les isoindolin-1-ones possèdent des propriétés antimicrobiennes . Elles ont été largement étudiées pour leur utilisation potentielle dans la lutte contre diverses infections microbiennes .

Propriétés antitumorales

Les isoindolin-1-ones présentent également des propriétés antitumorales . Elles ont été trouvées dans une large gamme de composés naturels possédant des activités biologiques diverses et un potentiel thérapeutique pour diverses maladies chroniques .

Propriétés hypnotiques

Il a été constaté que les isoindolin-1-ones possèdent des propriétés hypnotiques . Elles ont été étudiées pour leur utilisation potentielle dans le traitement des troubles du sommeil .

Activités anxiolytiques et relaxantes musculaires

Il a été rapporté que les isoindolin-1-ones ont des activités anxiolytiques et relaxantes musculaires . Elles ont été étudiées pour leur utilisation potentielle dans le traitement des troubles anxieux et des spasmes musculaires .

Propriétés antipsychotiques

Il a été constaté que les isoindolin-1-ones possèdent des propriétés antipsychotiques . Elles ont été étudiées pour leur utilisation potentielle dans le traitement de divers troubles psychiatriques .

Utilisation en synthèse organique et en matériaux photochromiques

Les isoindolin-1-ones ont été utilisées dans divers domaines tels que la synthèse pharmaceutique, les herbicides, les colorants, les teintures, les additifs polymères, la synthèse organique et les matériaux photochromiques . Leur structure chimique et leur réactivité uniques en font des produits précieux dans ces applications .

Safety and Hazards

Orientations Futures

Isoindolin-1-ones have been found in a wide range of naturally occurring compounds with diverse biological activities and therapeutic potential for various chronic diseases . They have been widely studied for several decades . The study of the structure–activity relationship is helpful for finding new anti-TMV activity inhibitors . Compound 4 exhibited high anti-rotavirus activity with a therapeutic index (TI) value of 20.7 . This TI value is close to that of the positive control (20.2) .

Mécanisme D'action

Target of Action

5-Nitroisoindolin-1-one is a heterocyclic compound that has shown potential as an inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7 plays a crucial role in cell cycle regulation and transcription, making it a promising target for anti-cancer drugs .

Mode of Action

The compound interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

The inhibition of CDK7 affects the cell cycle, particularly the transition from G1 to S phase, and transcription regulation . This disruption can lead to cell cycle arrest and apoptosis, contributing to its potential anti-cancer effects .

Result of Action

The primary result of this compound’s action is the potential induction of cell cycle arrest and apoptosis in cancer cells due to the inhibition of CDK7 . This could lead to a decrease in tumor growth and size .

Analyse Biochimique

Biochemical Properties

5-Nitroisoindolin-1-one plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as phosphoinositide 3-kinase gamma (PI3Kγ), which is involved in cell signaling pathways . The interaction between this compound and PI3Kγ inhibits the enzyme’s activity, leading to a decrease in the downstream signaling pathways that promote cell proliferation and survival. This compound also interacts with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it inhibits the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis . This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, this compound affects cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PI3Kγ, where it forms hydrogen bonds and hydrophobic interactions with key amino acid residues . This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets such as AKT. As a result, the PI3K/AKT/mTOR signaling pathway is disrupted, leading to decreased cell proliferation and increased apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and reduce inflammation without causing significant toxicity . At high doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the animal model and the route of administration.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination . The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and reduction reactions. These metabolic processes result in the formation of various metabolites that can be further conjugated and excreted from the body . The interaction of this compound with these enzymes can also affect the metabolic flux and levels of other metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of this compound within the body can also be influenced by factors such as tissue perfusion and the presence of binding sites.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of this compound can be modulated by its subcellular localization, as it interacts with different biomolecules in each compartment .

Propriétés

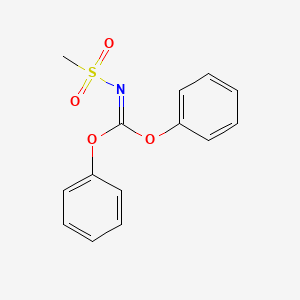

IUPAC Name |

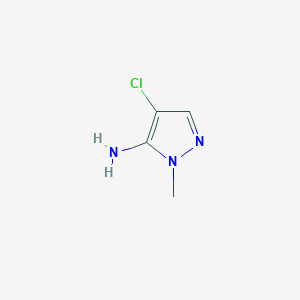

5-nitro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-7-2-1-6(10(12)13)3-5(7)4-9-8/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXUANYPXDFFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554126 | |

| Record name | 5-Nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876343-38-3 | |

| Record name | 5-Nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B1355353.png)

![5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B1355357.png)